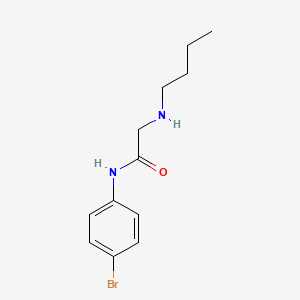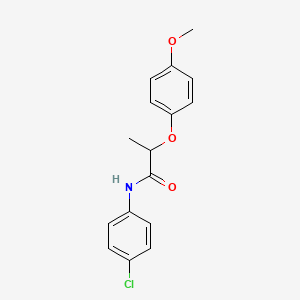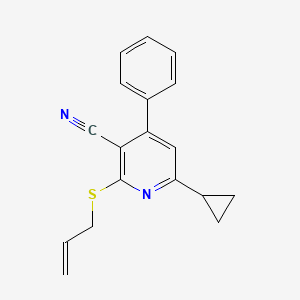
N~1~-(4-bromophenyl)-N~2~-butylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-bromophenyl)-N~2~-butylglycinamide, also known as BPG, is a chemical compound that belongs to the class of glycine transport inhibitors. It has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and bipolar disorder.
Scientific Research Applications
N~1~-(4-bromophenyl)-N~2~-butylglycinamide has been studied extensively for its potential therapeutic applications in the treatment of neurological and psychiatric disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy and in improving cognitive function in animal models of schizophrenia. N~1~-(4-bromophenyl)-N~2~-butylglycinamide has also been studied for its potential use as a tool for investigating the role of glycine transporters in the central nervous system.
Mechanism of Action
N~1~-(4-bromophenyl)-N~2~-butylglycinamide works by inhibiting the uptake of glycine by the glycine transporter, GlyT1, in the central nervous system. Glycine is an important neurotransmitter that plays a key role in the regulation of neuronal excitability and synaptic plasticity. By inhibiting the uptake of glycine, N~1~-(4-bromophenyl)-N~2~-butylglycinamide enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
N~1~-(4-bromophenyl)-N~2~-butylglycinamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of glycine and glutamate in the brain, which are important neurotransmitters involved in synaptic transmission and plasticity. N~1~-(4-bromophenyl)-N~2~-butylglycinamide has also been shown to increase the activity of NMDA receptors, which are involved in learning and memory processes.
Advantages and Limitations for Lab Experiments
One advantage of using N~1~-(4-bromophenyl)-N~2~-butylglycinamide in lab experiments is that it is a highly specific inhibitor of the glycine transporter, GlyT1, and does not affect other neurotransmitter transporters. This makes it a useful tool for investigating the role of glycine transporters in the central nervous system. However, one limitation of using N~1~-(4-bromophenyl)-N~2~-butylglycinamide is that it is not very soluble in water, which can make it difficult to work with in some experimental settings.
Future Directions
There are several future directions for research on N~1~-(4-bromophenyl)-N~2~-butylglycinamide. One area of research is the development of more potent and selective inhibitors of the glycine transporter, GlyT1, for use in the treatment of neurological and psychiatric disorders. Another area of research is the investigation of the role of glycine transporters in the regulation of synaptic plasticity and neuronal excitability. Finally, there is a need for further research on the long-term effects of N~1~-(4-bromophenyl)-N~2~-butylglycinamide on the central nervous system and its potential use in the treatment of neurological and psychiatric disorders.
Synthesis Methods
The synthesis of N~1~-(4-bromophenyl)-N~2~-butylglycinamide involves the reaction of 4-bromobenzylamine with butylglycine in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), in anhydrous dichloromethane. The resulting product is then purified by column chromatography to obtain pure N~1~-(4-bromophenyl)-N~2~-butylglycinamide.
properties
IUPAC Name |
N-(4-bromophenyl)-2-(butylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-2-3-8-14-9-12(16)15-11-6-4-10(13)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIRIWCYYHGDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(butylamino)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)

![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)

![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)
![N-(1-{[4-(aminosulfonyl)phenyl]amino}-2,2,2-trichloroethyl)-4-nitrobenzamide](/img/structure/B4990137.png)
![2-methyl-2-[(phenoxyacetyl)amino]propyl (4-methylphenyl)carbamate](/img/structure/B4990144.png)

![2-cyano-N-(2-fluorophenyl)-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B4990154.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)

